3-Methylguanine 3-Methylguanine 3-Methylguanine belongs to the class of organic compounds known as purines and purine derivatives. These are aromatic heterocyclic compounds containing a purine moiety, which is formed a pyrimidine-ring ring fused to an imidazole ring. 3-Methylguanine is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 3-methylguanine is primarily located in the cytoplasm.
2-amino-3-methyl-3,7-dihydro-6H-purin-6-one is a 3-methylguanine that is 3,7-dihydro-6H-purin-6-one substituted by an amino group at position 2 and a methyl group at position 3. It is a tautomer of a 2-amino-3-methyl-3,9-dihydro-6H-purin-6-one and a 2-imino-3-methyl-1,2,3,9-tetrahydro-6H-purin-6-one.
Brand Name: Vulcanchem
CAS No.: 2958-98-7
VCID: VC20825167
InChI: InChI=1S/C6H7N5O/c1-11-4-3(8-2-9-4)5(12)10-6(11)7/h2H,1H3,(H,8,9)(H2,7,10,12)
SMILES: CN1C2=C(C(=O)N=C1N)NC=N2
Molecular Formula: C6H7N5O
Molecular Weight: 165.15 g/mol

3-Methylguanine

CAS No.: 2958-98-7

Cat. No.: VC20825167

Molecular Formula: C6H7N5O

Molecular Weight: 165.15 g/mol

* For research use only. Not for human or veterinary use.

3-Methylguanine - 2958-98-7

Specification

Description 3-Methylguanine belongs to the class of organic compounds known as purines and purine derivatives. These are aromatic heterocyclic compounds containing a purine moiety, which is formed a pyrimidine-ring ring fused to an imidazole ring. 3-Methylguanine is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 3-methylguanine is primarily located in the cytoplasm.
2-amino-3-methyl-3,7-dihydro-6H-purin-6-one is a 3-methylguanine that is 3,7-dihydro-6H-purin-6-one substituted by an amino group at position 2 and a methyl group at position 3. It is a tautomer of a 2-amino-3-methyl-3,9-dihydro-6H-purin-6-one and a 2-imino-3-methyl-1,2,3,9-tetrahydro-6H-purin-6-one.
CAS No. 2958-98-7
Molecular Formula C6H7N5O
Molecular Weight 165.15 g/mol
IUPAC Name 2-amino-3-methyl-7H-purin-6-one
Standard InChI InChI=1S/C6H7N5O/c1-11-4-3(8-2-9-4)5(12)10-6(11)7/h2H,1H3,(H,8,9)(H2,7,10,12)
Standard InChI Key XHBSBNYEHDQRCP-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N=C1N)NC=N2
Canonical SMILES CN1C2=C(C(=O)N=C1N)NC=N2

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